molecular formula C16H20ClN3O B286980 4-chloro-N-(2-ethylphenyl)-1-methyl-3-propyl-1H-pyrazole-5-carboxamide

4-chloro-N-(2-ethylphenyl)-1-methyl-3-propyl-1H-pyrazole-5-carboxamide

Cat. No. B286980
M. Wt: 305.8 g/mol
InChI Key: KIYINIXQNBCYLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-N-(2-ethylphenyl)-1-methyl-3-propyl-1H-pyrazole-5-carboxamide, also known as CEP-33779, is a small molecule inhibitor of the NF-κB pathway. It has been shown to have potential therapeutic applications in the treatment of various diseases, including cancer, inflammation, and autoimmune disorders.

Mechanism of Action

4-chloro-N-(2-ethylphenyl)-1-methyl-3-propyl-1H-pyrazole-5-carboxamide inhibits the NF-κB pathway, which is a key regulator of inflammation and immune response. The NF-κB pathway is activated in response to various stimuli, including cytokines, pathogens, and stress. Activation of the NF-κB pathway leads to the transcription of genes involved in inflammation, immune response, and cell survival. Inhibition of the NF-κB pathway by 4-chloro-N-(2-ethylphenyl)-1-methyl-3-propyl-1H-pyrazole-5-carboxamide leads to reduced expression of these genes, resulting in reduced inflammation and immune response.
Biochemical and Physiological Effects
4-chloro-N-(2-ethylphenyl)-1-methyl-3-propyl-1H-pyrazole-5-carboxamide has been shown to have several biochemical and physiological effects. It has been shown to reduce the expression of pro-inflammatory cytokines, such as TNF-α and IL-6, in vitro and in vivo. It has also been shown to inhibit the proliferation and survival of cancer cells. In addition, 4-chloro-N-(2-ethylphenyl)-1-methyl-3-propyl-1H-pyrazole-5-carboxamide has been shown to modulate the activity of immune cells, such as T cells and dendritic cells.

Advantages and Limitations for Lab Experiments

4-chloro-N-(2-ethylphenyl)-1-methyl-3-propyl-1H-pyrazole-5-carboxamide has several advantages for lab experiments. It is a small molecule inhibitor, which makes it easy to administer and study. It has also been extensively studied in preclinical models, which provides a wealth of information on its potential therapeutic applications. However, there are also limitations to using 4-chloro-N-(2-ethylphenyl)-1-methyl-3-propyl-1H-pyrazole-5-carboxamide in lab experiments. It has been shown to have off-target effects, which can complicate interpretation of results. In addition, its efficacy and safety in humans have not been fully established.

Future Directions

There are several future directions for research on 4-chloro-N-(2-ethylphenyl)-1-methyl-3-propyl-1H-pyrazole-5-carboxamide. One area of research is the development of more potent and selective inhibitors of the NF-κB pathway. Another area of research is the identification of biomarkers that can predict response to 4-chloro-N-(2-ethylphenyl)-1-methyl-3-propyl-1H-pyrazole-5-carboxamide. In addition, there is a need for clinical trials to evaluate the safety and efficacy of 4-chloro-N-(2-ethylphenyl)-1-methyl-3-propyl-1H-pyrazole-5-carboxamide in humans. Overall, 4-chloro-N-(2-ethylphenyl)-1-methyl-3-propyl-1H-pyrazole-5-carboxamide has the potential to be a valuable therapeutic agent for the treatment of various diseases, and further research is needed to fully explore its potential.

Synthesis Methods

The synthesis of 4-chloro-N-(2-ethylphenyl)-1-methyl-3-propyl-1H-pyrazole-5-carboxamide involves several steps. The first step is the condensation of 2-ethylphenylhydrazine with 1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid to form the corresponding hydrazone. The hydrazone is then treated with thionyl chloride to give the corresponding chloro derivative. The final step involves the reaction of the chloro derivative with 4-amino-N-(2,6-dimethylphenyl)benzamide to form 4-chloro-N-(2-ethylphenyl)-1-methyl-3-propyl-1H-pyrazole-5-carboxamide.

Scientific Research Applications

4-chloro-N-(2-ethylphenyl)-1-methyl-3-propyl-1H-pyrazole-5-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and immunomodulatory properties. In preclinical studies, 4-chloro-N-(2-ethylphenyl)-1-methyl-3-propyl-1H-pyrazole-5-carboxamide has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, lung, and colon cancer. It has also been shown to reduce inflammation in animal models of arthritis and colitis.

properties

Molecular Formula

C16H20ClN3O

Molecular Weight

305.8 g/mol

IUPAC Name

4-chloro-N-(2-ethylphenyl)-2-methyl-5-propylpyrazole-3-carboxamide

InChI

InChI=1S/C16H20ClN3O/c1-4-8-13-14(17)15(20(3)19-13)16(21)18-12-10-7-6-9-11(12)5-2/h6-7,9-10H,4-5,8H2,1-3H3,(H,18,21)

InChI Key

KIYINIXQNBCYLC-UHFFFAOYSA-N

SMILES

CCCC1=NN(C(=C1Cl)C(=O)NC2=CC=CC=C2CC)C

Canonical SMILES

CCCC1=NN(C(=C1Cl)C(=O)NC2=CC=CC=C2CC)C

Origin of Product

United States

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